![molecular formula C14H15N5O B2534200 N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide CAS No. 1396855-27-8](/img/structure/B2534200.png)
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide
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Overview
Description
“N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide”, also known as PYR-41, is a novel small molecule inhibitor. It is a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds involves reactions of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications
NNMT Inhibitors for Treating Diabetes
N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)nicotinamide belongs to a class of compounds that have been studied as Nicotinamide N-methyltransferase (NNMT) inhibitors. NNMT is an enzyme involved in metabolic processes, and its inhibition has shown potential in treating metabolic disorders, including type 2 diabetes mellitus (T2DM) and obesity. Novel pyrimidine-5-carboxamide compounds, analogous to this compound, have been reported to be effective NNMT inhibitors. These inhibitors could ameliorate conditions like hyperhomocysteinemia, potentially offering therapeutic benefits in chronic kidney disease (CKD) and diabetes through the modulation of adipose NNMT activity and insulin resistance (Sabnis, 2021).
Role in Metabolic Processes
Compounds similar to this compound are part of the pyridine nucleotide cycle, critical in biosynthetic processes. This cycle involves the conversion of nicotinamide to its metabolites, which play roles in various anabolic and metabolic pathways in living organisms, including mammals, insects, and bacteria. The cycle's efficiency impacts the biosynthesis of important alkaloids and the metabolic management of nicotinamide and its derivatives, illustrating the broad biological significance of these compounds (Waller et al., 1966).
Corrosion Inhibition
Another interesting application of nicotinamide derivatives, including those structurally related to this compound, is in the field of corrosion inhibition. These compounds have been studied for their effectiveness in protecting metals against corrosion, particularly in acidic environments. Their adsorption behavior and inhibition efficiency highlight their potential utility in industrial applications, offering a chemical approach to mitigating corrosion-related challenges in various sectors (Chakravarthy et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c20-13(11-4-3-5-15-8-11)18-12-9-16-14(17-10-12)19-6-1-2-7-19/h3-5,8-10H,1-2,6-7H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVUZZBQUXPKKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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